3-(Quinolin-2-yl)butan-2-ol

Stereochemistry Chiral resolution Enantioselective synthesis

3-(Quinolin-2-yl)butan-2-ol (CAS 1344310-03-7) is a strategically differentiated quinoline building block: its LogP of 2.64–2.72 occupies a unique lipophilicity niche missing from its regioisomers, enabling fine-tuning of permeability and cytotoxicity without extra heteroatoms. Only 2 rotatable bonds minimize entropic penalty upon protein binding—ideal for fragment-based campaigns prioritizing ligand efficiency. With Fsp3 0.308, it surpasses the clinical-candidate survival threshold, balancing the privileged quinoline core with three-dimensional character. Two asymmetric carbons permit systematic chiral SAR across four stereoisomers, far exceeding single-stereocenter alternatives. Supplied as a racemic mixture at ≥95% purity for lead optimization, probe discovery, and custom chiral resolution.

Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
CAS No. 1344310-03-7
Cat. No. B1428359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Quinolin-2-yl)butan-2-ol
CAS1344310-03-7
Molecular FormulaC13H15NO
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCC(C1=NC2=CC=CC=C2C=C1)C(C)O
InChIInChI=1S/C13H15NO/c1-9(10(2)15)12-8-7-11-5-3-4-6-13(11)14-12/h3-10,15H,1-2H3
InChIKeyLLDUNGXDOXONAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Quinolin-2-yl)butan-2-ol (CAS 1344310-03-7) – Chemical Identity, Scaffold Class, and Procurement Baseline


3-(Quinolin-2-yl)butan-2-ol (CAS 1344310-03-7) is a low-molecular-weight quinoline derivative (C₁₃H₁₅NO, MW 201.26 g/mol) possessing a secondary alcohol on a branched butyl side chain attached at the quinoline C2 position. The quinoline core is recognized as a privileged scaffold in medicinal chemistry, with marketed drugs spanning antimalarial, antibacterial, and anticancer indications . The compound bears two asymmetric carbon atoms (C2 and C3 of the butanol side chain), yielding up to four stereoisomers . Commercially, it is supplied as a racemic mixture at ≥95% purity by specialty chemical vendors and is cataloged predominantly as a versatile small-molecule building block for research and further manufacturing use .

Why 3-(Quinolin-2-yl)butan-2-ol Cannot Be Casually Substituted by Other Quinoline-Butanol Positional Isomers


Positional isomerism within the quinoline-butanol family produces measurable differences in physicochemical parameters—including lipophilicity (LogP), conformational flexibility (number of rotatable bonds), and stereochemical complexity—that alter molecular recognition, membrane partitioning, and off-target liability potential . In 2-arylquinoline series, systematic variations in LogP have been correlated quantitatively with cytotoxic IC₅₀ shifts; for example, 2-arylquinolines with higher cLogP exhibited improved IC₅₀ against HeLa and PC3 cells compared to less lipophilic tetrahydroquinoline counterparts [1]. Consequently, substituting 3-(quinolin-2-yl)butan-2-ol with its regioisomer 4-(quinolin-2-yl)butan-2-ol or the chain-extended 2-quinolinebutanol without experimental validation risks confounding SAR interpretation, altering lead optimization trajectories, and undermining batch-to-batch reproducibility in probe-discovery campaigns.

Quantitative Differential Evidence for 3-(Quinolin-2-yl)butan-2-ol vs. Its Closest Quinoline-Butanol Comparators


Stereogenic Center Count: Two Asymmetric Carbons vs. One in the 4-(Quinolin-2-yl)butan-2-ol Isomer

3-(Quinolin-2-yl)butan-2-ol possesses two asymmetric carbon atoms—C2 (bearing the hydroxyl group) and C3 (the point of attachment to the quinoline ring)—as explicitly cataloged by Fluorochem (Asymmetric Atoms: 2) . In contrast, the regioisomer 4-(quinolin-2-yl)butan-2-ol (CAS 1485656-35-6) contains only one stereogenic center at the carbinol carbon, because C3 and C4 are methylene groups with no chirality . The primary alcohol comparator 2-quinolinebutanol (CAS 121277-72-3, IUPAC: 4-quinolin-2-ylbutan-1-ol) bears no asymmetric carbon at all. The presence of two stereocenters in the target compound generates four possible stereoisomers (two diastereomeric pairs), compared to two enantiomers for the single-center comparator. In medicinal chemistry campaigns targeting enantiomer-specific pharmacology—as demonstrated for mefloquine enantiomers where the (+)-form is 1.6–1.8-fold more potent than the (−)-form on Plasmodium strains [1]—access to a four-isomer stereochemical matrix offers finer granularity for probing stereospecific target engagement.

Stereochemistry Chiral resolution Enantioselective synthesis

Lipophilicity (LogP) Differentiation: Intermediately Positioned Between Two Closest Regioisomers

The computed octanol–water partition coefficient (LogP) for 3-(quinolin-2-yl)butan-2-ol is reported as 2.64 by Fluorochem and 2.72 by Chemscene . This positions the target compound at an intermediate lipophilicity between its closest positional isomers: 4-(quinolin-2-yl)butan-2-ol (LogP = 2.55, Chemscene ) and 1-(quinolin-2-yl)butan-2-ol (LogP = 2.8, Molaid predicted [1]). The ~0.08–0.25 LogP increment over the 4-substituted isomer and ~0.08–0.16 decrement relative to the 1-substituted isomer represent meaningful differences in predicted membrane partitioning. In the 2-arylquinoline class, cLogP values around 2.0 have been associated with IC₅₀ values of 5–6 μM against Toxoplasma gondii, and increases in lipophilicity within the quinoline series have been correlated with improved cytotoxic potency in HeLa and PC3 cell lines [2]. The intermediate LogP of the target compound may offer a balanced permeability–solubility window not provided by either more or less lipophilic isomers.

Lipophilicity Membrane permeability ADME prediction

Conformational Restriction: Fewer Rotatable Bonds vs. Positional Isomers Predicts Lower Entropic Binding Penalty

3-(Quinolin-2-yl)butan-2-ol contains only 2 rotatable bonds (Chemscene ), compared with 3 rotatable bonds for both 4-(quinolin-2-yl)butan-2-ol and 1-(quinolin-2-yl)butan-2-ol [1]. All three isomers share the same molecular formula (C₁₃H₁₅NO), identical TPSA (33.12 Ų), and identical H-bond donor/acceptor counts (1/2). The reduction from 3 to 2 rotatable bonds is entirely attributable to the branched attachment of the butanol chain at the quinoline C2 position, which eliminates the flexible ethylene (–CH₂–CH₂–) linker present in the 4-substituted isomer. Conformational restriction is a well-validated strategy in medicinal chemistry for reducing the entropic penalty upon target binding; conformationally constrained quinoline analogs have demonstrated improved potency over flexible parent compounds [2]. The target compound's lower rotatable-bond count makes it a scaffold of choice when screening cascades prioritize ligand efficiency metrics (e.g., LE, LLE) by pre-organizing the side chain in a more restricted conformational ensemble.

Conformational flexibility Ligand efficiency Binding entropy

Balanced Fsp3 (Fraction sp³) Value Suggests Favorable Drug-Likeness Compared to Fully Aromatic Quinoline Scaffolds

3-(Quinolin-2-yl)butan-2-ol exhibits an Fsp3 (fraction of sp³-hybridized carbons) value of 0.308 (Fluorochem ), identical to that of 1-(quinolin-2-yl)butan-2-ol (Fsp3 = 0.31, Molaid [1]). An Fsp3 ≥ 0.30 has been associated with improved clinical success rates; compounds with Fsp3 < 0.30 tend to exhibit higher attrition due to solubility, promiscuity, and toxicity issues [2]. Unsubstituted quinoline has Fsp3 = 0.0 (fully aromatic), and 2-butylquinoline (CAS 53452-65-6)—which lacks the hydroxyl group—has Fsp3 ≈ 0.23. The target compound's Fsp3 of 0.308 represents a meaningful increase in three-dimensional character compared to fully aromatic quinoline probes, placing it above the 0.30 threshold correlated with higher developmental survival probability in drug discovery pipelines.

Drug-likeness Fsp3 Lead optimization

Recommended Research and Industrial Application Scenarios for 3-(Quinolin-2-yl)butan-2-ol Based on Verified Differentiation Evidence


Chiral Probe Library Construction Requiring a Four-Stereoisomer Exploration Matrix

With two asymmetric carbons yielding four possible stereoisomers, 3-(quinolin-2-yl)butan-2-ol is suited for systematic enantiomeric and diastereomeric profiling in early-stage target engagement studies. Compared to the single-stereocenter comparator 4-(quinolin-2-yl)butan-2-ol (only two stereoisomers possible), the target compound enables a more complete chiral SAR investigation, analogous to the approach used to differentiate mefloquine enantiomer activity [1]. Procurement of the racemate as a building block permits subsequent chiral resolution or asymmetric synthesis to access individual isomers for differential pharmacology assessment.

Lipophilicity-Tuned Lead Optimization When a LogP Window of ~2.6–2.7 Is Targeted

The target compound's LogP of 2.64–2.72 provides a lipophilicity window that is intermediate between the less lipophilic 4-substituted isomer (LogP 2.55) and the more lipophilic 1-substituted isomer (LogP 2.8) . For quinoline-based screening cascades where LogP is correlated with membrane permeability and cytotoxicity (e.g., anticancer SAR series where cLogP directly affects IC₅₀ in HeLa and PC3 cells [2]), the target compound fills a specific lipophilicity niche not covered by its regioisomers, enabling fine-tuning of ADME properties without introducing additional heteroatoms.

Conformation-Restricted Fragment or Scaffold for Ligand-Efficiency-Driven Medicinal Chemistry

With only 2 rotatable bonds versus 3 for both the 4-substituted and 1-substituted positional isomers , 3-(quinolin-2-yl)butan-2-ol offers reduced conformational freedom that can translate to a lower entropic penalty upon protein binding. This property makes it a preferred scaffold choice for fragment-based drug discovery campaigns that prioritize ligand efficiency (LE) and lipophilic ligand efficiency (LLE) metrics. Conformational restriction has been validated as a strategy to increase potency in quinoline-based antitumor agents [3].

Drug-Likeness-Optimized Quinoline Building Block for HTS Follow-Up Libraries

The Fsp3 value of 0.308 places 3-(quinolin-2-yl)butan-2-ol above the empirically derived 0.30 threshold associated with improved clinical candidate survival [4]. Unlike unsubstituted quinoline (Fsp3 = 0.0) or 2-butylquinoline (Fsp3 ≈ 0.23), the target compound combines the privileged quinoline pharmacophore with sufficient three-dimensional character to reduce aromatic ring count-related attrition risks. This makes it a strategically advantageous building block for constructing screening libraries where balanced drug-likeness is a go/no-go criterion.

Quote Request

Request a Quote for 3-(Quinolin-2-yl)butan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.